molecular formula C34H52O7 B1235350 Vitamin D2 3-glucuronide CAS No. 57803-96-0

Vitamin D2 3-glucuronide

Cat. No.: B1235350
CAS No.: 57803-96-0
M. Wt: 572.8 g/mol
InChI Key: NLCXHIGBBJLZMX-HLQYQDSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D2 3-glucuronide, also known as vitamin D2 glucosiduronate, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Properties

CAS No.

57803-96-0

Molecular Formula

C34H52O7

Molecular Weight

572.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1

InChI Key

NLCXHIGBBJLZMX-HLQYQDSBSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

physical_description

Solid

Synonyms

vitamin D2 3 beta-glucosiduronate
vitamin D2 3-glucuronide
vitamin D2 glucosiduronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D2 3-glucuronide
Reactant of Route 2
Vitamin D2 3-glucuronide
Reactant of Route 3
Vitamin D2 3-glucuronide
Reactant of Route 4
Vitamin D2 3-glucuronide
Reactant of Route 5
Vitamin D2 3-glucuronide
Reactant of Route 6
Vitamin D2 3-glucuronide

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